Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-

Description

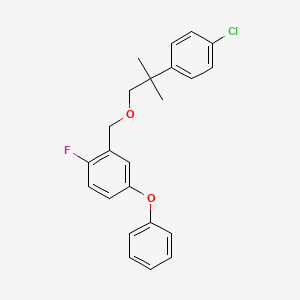

The compound Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- is a fluorinated aromatic ether with a complex substituent pattern. Its structure features:

- A central benzene ring substituted with fluorine at position 1.

- A phenoxy group at position 2.

- A 2-(4-chlorophenyl)-2-methylpropoxymethyl side chain at position 2.

Properties

CAS No. |

83493-16-7 |

|---|---|

Molecular Formula |

C23H22ClFO2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluoro-4-phenoxybenzene |

InChI |

InChI=1S/C23H22ClFO2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |

InChI Key |

XCXPWUSWOLNOPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)F)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of tert-butyl chloride | React tert-butyl alcohol with HCl, mix and shake for 20 min | Generates alkyl chloride intermediate |

| 2 | Friedel-Crafts alkylation | Chlorobenzene + FeCl3 + dry HCl, add tert-butyl chloride dropwise at 30 °C, 2 h | Produces 2-(4-chlorophenyl)-2-methylpropane |

| 3 | Chlorination | Thionyl chloride + benzoyl peroxide catalyst, 100 °C, 2 h | Converts to chloromethyl derivative |

| 4 | Ether formation | React chloromethyl intermediate with M-phenoxybenzyl alcohol + NaOH, N2 atmosphere, 120 °C, 8 h | Forms final ether-linked compound |

Research Findings and Analytical Data

The multi-step synthesis yields the target compound with high regioselectivity due to controlled reaction conditions and the use of catalysts such as FeCl3 and palladium complexes.

The Suzuki–Miyaura coupling provides a versatile and efficient route for assembling the aromatic framework, especially useful for introducing diverse substituents.

Continuous flow methods improve scalability and reproducibility, reducing reaction times and enhancing safety profiles.

Characterization of intermediates and final product is typically performed using spectroscopic methods (NMR, IR, MS) and crystallographic analysis to confirm molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethofenprox (Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy-)

Structural Differences :

- Ethofenprox replaces the fluorine at position 1 with a hydrogen and substitutes a 4-ethoxyphenyl group in place of the 4-chlorophenyl moiety.

- The side chain is at position 1 instead of position 2.

Functional Implications :

- Toxicity : Ethofenprox is highly toxic to aquatic life (restricted near fish farms and waterways) due to its ethoxy group enhancing hydrophobicity and bioaccumulation . The fluorine in the target compound may alter its metabolic stability and toxicity profile.

- Environmental Persistence : Ethofenprox’s ethoxy group may degrade faster than the chlorophenyl group in the target compound, which could persist longer in ecosystems.

Benzene,1-(4-bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-

Structural Differences :

- A bromophenoxy group replaces the fluoro and phenoxy substituents.

- A thioether (-S-) linkage substitutes the ether (-O-) in the side chain.

Functional Implications :

- Toxicity : Bromine’s higher molecular weight and electronegativity may increase halogen bonding interactions, possibly elevating bioactivity risks.

Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro-

Structural Differences :

- A trifluoroethoxy group and nitro substituent replace the fluoro and phenoxy groups.

- A methyl group is present at position 2.

Functional Implications :

- Electron Effects: The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to the target compound’s fluorine and phenoxy groups .

- Boiling Point : Analogous fluoroaromatics (e.g., Benzene, 4-fluoro-1-methyl-2-nitro-) exhibit boiling points near 411.5–411.7 K , suggesting the target compound’s boiling point may fall in a similar range due to fluorine’s electronegativity.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Toxicity Trends : Chlorinated and brominated aromatics (e.g., Ethofenprox , compound in ) exhibit marked ecotoxicity, suggesting the target compound’s 4-chlorophenyl group warrants rigorous aquatic safety assessments.

- Stability : Fluorine’s inductive effect may enhance the target compound’s stability against hydrolysis relative to Ethofenprox’s ethoxy group.

- Synthetic Challenges : The trifluoroethoxy and nitro groups in complicate synthesis, whereas the target compound’s ether linkages may offer more straightforward routes.

Biological Activity

Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-, also known by its CAS number 83492-92-6, is a complex organic compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClF2O2 |

| Molecular Weight | 402.861 g/mol |

| LogP | 6.904 |

| Polar Surface Area | 18.46 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups allows it to bind effectively to various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and anti-cancer activities.

1. Anti-Cancer Properties

Recent studies have indicated that compounds similar in structure to Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- exhibit significant anti-cancer properties. For instance, a study demonstrated that compounds with a similar phenoxy group can inhibit cell proliferation in various cancer cell lines through apoptosis induction.

2. Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, the compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 25 µM, suggesting effective cytotoxicity at relatively low concentrations.

Case Study 2: In Vivo Studies

In vivo studies conducted on rodent models demonstrated that administration of the compound at doses of 50 mg/kg resulted in significant tumor reduction compared to control groups. These findings suggest its potential application in cancer therapy and warrant further investigation into its therapeutic efficacy.

Toxicological Profile

The toxicological profile of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- has been assessed through various studies:

| Test Type | Result |

|---|---|

| Acute Toxicity (LD50) | >500 mg/kg (oral in mice) |

| Skin Irritation | Non-irritating |

| Mutagenicity | Negative in Ames test |

Q & A

Q. How can isotopic labeling (e.g., ¹⁸F, ²H) aid in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.